molecular formula C10H8F3NO2 B2541168 2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile CAS No. 886500-40-9

2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile

Cat. No.: B2541168
CAS No.: 886500-40-9
M. Wt: 231.174
InChI Key: BVBYGSDSEGLXBW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being 2-[2-methoxy-4-(trifluoromethoxy)phenyl]acetonitrile. The compound is registered under Chemical Abstracts Service number 886500-40-9 and carries the MDL number MFCD04115971. The molecular structure features a benzene ring substituted with a methoxy group at the 2-position and a trifluoromethoxy group at the 4-position, with an acetonitrile side chain attached to the 1-position of the aromatic ring.

The structural identification of this compound reveals several critical features that distinguish it from related molecules. The SMILES notation N#CCC1=CC=C(OC(F)(F)F)C=C1OC accurately describes the connectivity pattern, highlighting the presence of the nitrile functional group and the positioning of the fluorinated substituent. The compound's three-dimensional conformation is influenced by the steric and electronic effects of the trifluoromethoxy group, which adopts a specific orientation relative to the aromatic plane due to hyperconjugative interactions between the oxygen lone pairs and the carbon-fluorine antibonding orbitals.

Property Value Reference
Molecular Formula C₁₀H₈F₃NO₂
Molecular Weight 231.17 g/mol
CAS Number 886500-40-9
MDL Number MFCD04115971
SMILES N#CCC1=CC=C(OC(F)(F)F)C=C1OC

The stereochemical considerations for this compound involve the conformational preferences imposed by the trifluoromethoxy group. Unlike simple alkoxy substituents, the trifluoromethoxy group exhibits restricted rotation due to the strong electronegativity of fluorine atoms and the resulting orbital interactions. This conformational constraint influences the compound's overall molecular geometry and affects its interaction with biological targets and synthetic reagents.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical context of organofluorine chemistry, which began in the early nineteenth century with pioneering discoveries by chemists such as Dumas and Péligot. The first organofluorine compound was discovered in 1835 when these researchers distilled dimethyl sulfate with potassium fluoride to obtain fluoromethane. This early work established the foundation for subsequent developments in fluorine chemistry that would eventually lead to the sophisticated trifluoromethoxy-containing compounds we study today.

Alexander Borodin, better known as a composer, made significant contributions to organofluorine chemistry in 1862 by pioneering halogen exchange reactions. He successfully converted benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, demonstrating the first nucleophilic replacement of a halogen atom by fluoride. This methodology became fundamental to fluorine chemistry and particularly relevant to industrial applications involving fluorochemical synthesis.

The evolution toward trifluoromethoxy-containing compounds represents a more recent development in organofluorine chemistry, driven by the recognition of the unique properties imparted by the OCF₃ group. Among fluorine-containing functional groups, the trifluoromethoxy group has become increasingly important due to its exceptional lipophilicity, as indicated by its Hansch-Leo parameter of +1.04, which exceeds that of the trifluoromethyl group (+0.88) and far surpasses the methoxy group (-0.02). This enhanced lipophilicity has made trifluoromethoxy-containing compounds particularly valuable in pharmaceutical and agrochemical applications.

The synthetic challenges associated with introducing trifluoromethoxy groups into organic molecules have stimulated significant research efforts over the past several decades. The state of the art in trifluoromethoxy compound synthesis can be categorized into six main approaches: de novo formation of the OCF₃ group, trifluoromethylation of corresponding alcohols or phenols, direct installation of the entire OCF₃ group onto complex molecules, visible-light-induced trifluoromethoxylation, transition metal-catalyzed trifluoromethoxylation, and construction via rearrangement reactions. Each of these methodologies has contributed to the accessibility of compounds like this compound.

Position Within Nitrile-Based Aromatic Compounds

This compound occupies a specialized position within the broader class of nitrile-based aromatic compounds, representing the intersection of fluorine chemistry and cyanide functionality in organic synthesis. The acetonitrile side chain provides a versatile handle for further chemical transformations, while the aromatic ring system offers multiple sites for substitution and functionalization. This combination makes the compound particularly valuable as an intermediate in multi-step synthetic sequences.

The nitrile functional group in this compound exhibits electronic properties that are significantly influenced by the substitution pattern on the aromatic ring. The presence of both electron-donating methoxy and electron-withdrawing trifluoromethoxy substituents creates a complex electronic environment that modulates the reactivity of the nitrile group. The methoxy group at the 2-position provides electron density to the aromatic system through resonance effects, while the trifluoromethoxy group at the 4-position withdraws electron density through both inductive and field effects.

Recent advances in synthetic methodology have demonstrated the utility of nitrile-containing aromatic compounds as precursors to more complex structures. The conversion of aromatic nitriles to primary amines through catalytic hydrogenation has been extensively studied, with particular attention to the use of nickel catalysts under hydrogen pressure. For trifluoromethoxy-substituted phenylacetonitriles, these reductions can be performed using Raney nickel in alcoholic solvents under elevated hydrogen pressures, typically ranging from 50 to 200 bar at temperatures between 80 and 130 degrees Celsius.

Compound Class Electronic Effects Synthetic Applications Reference
Aromatic Nitriles Electron-withdrawing Pharmaceutical intermediates
Trifluoromethoxy Aromatics Strong electron-withdrawal Agrochemical development
Methoxy Aromatics Electron-donating Fine chemical synthesis
Mixed Substitution Patterns Complex electronic modulation Specialized applications

The synthetic versatility of this compound is further enhanced by the potential for selective functionalization at multiple sites. The nitrile group can undergo hydrolysis to carboxylic acids or reduction to primary amines, while the aromatic ring can participate in electrophilic substitution reactions, cross-coupling processes, and other transformations. The presence of the trifluoromethoxy group also opens possibilities for specialized reactions that take advantage of the unique properties of this functional group, including its ability to participate in radical processes and its resistance to metabolic degradation in biological systems.

Properties

IUPAC Name

2-[2-methoxy-4-(trifluoromethoxy)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-15-9-6-8(16-10(11,12)13)3-2-7(9)4-5-14/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBYGSDSEGLXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Methoxy and Trifluoromethoxy Precursors

The most widely reported method involves sequential functionalization of a benzene ring. Starting with 4-hydroxy-2-methoxybenzaldehyde, trifluoromethoxylation is achieved using silver(I) carbonate (Ag₂CO₃) and trifluoromethyl iodide (CF₃I) in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent cyanation employs potassium cyanide (KCN) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, yielding the target nitrile in 78–82% isolated yield.

Critical Parameters :

  • Temperature control below 100°C prevents decomposition of the trifluoromethoxy group.
  • Anhydrous conditions are mandatory to avoid hydrolysis of the nitrile intermediate.

Palladium-Catalyzed Cyanation of Halogenated Intermediates

An alternative route leverages cross-coupling chemistry. Bromination of 2-methoxy-4-(trifluoromethoxy)toluene using N-bromosuccinimide (NBS) under UV light generates the bromide intermediate, which undergoes palladium-catalyzed cyanation with zinc cyanide (Zn(CN)₂) in tetrahydrofuran (THF). This method achieves 85% yield with a catalyst system of Pd(OAc)₂ and Xantphos at 120°C.

Reaction Profile :

Step Reagents Conditions Yield
Bromination NBS, AIBN CCl₄, reflux, 6h 91%
Cyanation Zn(CN)₂, Pd(OAc)₂/Xantphos THF, 120°C, 8h 85%

Mechanochemical Decarbonylative Trifluoromethoxylation

A breakthrough method reported by Roston et al. (2024) utilizes ball milling for solvent-free synthesis. 2-Methoxy-4-carboxyphenylacetonitrile is treated with pyrylium tetrafluoroborate and barium titanate (BaTiO₃) under mechanical agitation, achieving 89% conversion in 90 minutes. This approach eliminates solvent waste and reduces energy input by 60% compared to thermal methods.

Mechanistic Insight :
The reaction proceeds via in situ generation of trifluoromethoxide radicals (CF₃O- ), which abstract hydrogen from the carboxylic precursor, followed by recombination to form the trifluoromethoxy substituent.

Optimization of Reaction Conditions

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but risk nitrile hydrolysis. Comparative studies show THF provides optimal balance between reactivity and stability, increasing yields from 72% (DMF) to 85% (THF) in palladium-mediated cyanations.

Catalytic System Tuning

The Pd/Xantphos system outperforms other ligands (e.g., BINAP, DPPF) due to its superior steric protection of the palladium center, reducing β-hydride elimination byproducts. Loading reductions from 5 mol% to 2 mol% maintain efficacy when paired with microwave irradiation at 150°C.

Scalability and Industrial Adaptation

Pilot-scale trials (10 kg batches) demonstrate that continuous flow reactors mitigate exothermic risks during trifluoromethoxylation. Key metrics:

Parameter Batch Reactor Flow Reactor
Reaction Time 12h 2.5h
Yield 78% 83%
Purity 95% 98.5%

Analytical Characterization and Quality Control

Spectroscopic Verification

  • ¹⁹F NMR : δ -58.3 ppm (CF₃O), δ -112.4 ppm (Ar-O-CF₃ coupling).
  • HRMS : m/z 231.0642 [M+H]⁺ (calc. 231.0645).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves the target compound at 8.2 minutes with >99% purity. Residual solvent analysis via GC-MS confirms DMF levels <10 ppm.

Industrial Production Protocols

Waste Stream Management

The trifluoromethoxy group generates fluoride byproducts; calcium hydroxide treatment precipitates CaF₂, reducing aqueous fluoride to <2 ppm (EPA compliant).

Chemical Reactions Analysis

2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile
  • Molecular Formula: C₁₀H₈F₃NO₂
  • Molecular Weight : 245.17 g/mol
  • Key Difference : Trifluoromethoxy at position 3 and methoxy at position 3.
  • Impact : Altered electronic distribution may affect binding affinity in receptor-based applications. The 3-substituted -OCF₃ group could reduce steric hindrance compared to the 4-substituted isomer .
2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile
  • Molecular Formula: C₁₀H₈F₃NO₂
  • Molecular Weight : 245.17 g/mol
  • Key Difference : Trifluoromethoxy at position 4.
  • Impact : Increased meta-substitution may hinder crystallization, affecting physical stability in formulations .

Functional Group Variants

2-Fluoro-4-methoxyphenylacetonitrile
  • Molecular Formula: C₉H₈FNO
  • Molecular Weight : 165.17 g/mol
  • Key Difference : Fluoro (-F) at position 2 instead of -OCF₃.
  • Impact : Reduced molecular weight and lipophilicity (LogP ≈ 1.5 vs. ~2.8 for the target compound). The fluoro group’s smaller size may improve diffusion across biological membranes .
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
  • Molecular Formula: C₁₁H₁₀F₃NO₂
  • Molecular Weight : 245.2 g/mol
  • Key Difference : Trifluoroethoxy (-OCH₂CF₃) at position 4.

Complex Derivatives

2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile hydrochloride
  • Molecular Formula : C₁₇H₁₈ClN₂O
  • Molecular Weight : 302.79 g/mol
  • Key Difference: Incorporation of a phenethylamino group and hydrochloride salt.
  • Impact: Enhanced solubility in polar solvents (e.g., water) due to ionization. The amino group enables hydrogen bonding, relevant in drug design for target engagement .

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound C₁₀H₈F₃NO₂ 245.17 2-OCH₃, 4-OCF₃ ~2.8
4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile C₁₀H₈F₃NO₂ 245.17 4-OCH₃, 3-OCF₃ ~2.7
2-Fluoro-4-methoxyphenylacetonitrile C₉H₈FNO 165.17 2-F, 4-OCH₃ ~1.5
2-[3-Methoxy-4-(trifluoroethoxy)phenyl]acetonitrile C₁₁H₁₀F₃NO₂ 245.2 3-OCH₃, 4-OCH₂CF₃ ~3.1

Spectral Insights :

  • NMR : The target compound’s ¹H-NMR shows distinct peaks for methoxy (δ ~3.8 ppm) and acetonitrile (δ ~3.2 ppm). Trifluoromethoxy groups typically exhibit ¹⁹F-NMR signals near δ -55 to -60 ppm .
  • GC/MS : Retention time differences (e.g., 10.81 min for analogs in ) correlate with polarity variations.

Biological Activity

2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a methoxy group and a trifluoromethoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and biological interactions. Its structure can be represented as follows:

C9H8F3O2N\text{C}_9\text{H}_8\text{F}_3\text{O}_2\text{N}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Similar compounds with trifluoromethyl groups have shown significant antitumor effects, likely due to their ability to interfere with cellular signaling pathways and gene expression.
  • Antibacterial Properties : The compound has demonstrated potential against various bacterial strains, attributed to its structural similarities with known antibacterial agents.
  • Antioxidative Effects : Its ability to scavenge free radicals suggests a role in reducing oxidative stress within cells .

Target Interaction

The interaction of this compound with biological targets is crucial for its activity. Studies have shown that it binds effectively to enzymes involved in metabolic pathways, such as matrix metalloproteinases (MMPs), which are essential for extracellular matrix remodeling.

Biochemical Pathways

The compound likely influences several biochemical pathways, including:

  • Cell Proliferation and Apoptosis : It modulates key transcription factors that regulate gene expression related to cell growth and programmed cell death.
  • Inflammatory Response : By inhibiting certain enzymes, it may reduce inflammation, which is critical in various disease states.

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of this compound against specific enzymes and receptors. For example, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes:

EnzymeInhibition IC50 (µM)
COX-112.5
COX-29.8

These results highlight its potential as an anti-inflammatory agent .

Animal Model Studies

Animal studies have provided insights into the dosage effects of the compound. At varying doses, it exhibited beneficial effects on inflammation and tissue repair processes. For instance:

  • Low Doses : Reduced inflammation markers significantly.
  • High Doses : Showed potential cytotoxic effects against tumor cells.

These findings suggest a dose-dependent relationship where lower doses may be therapeutically beneficial while higher doses could lead to adverse effects.

Q & A

Q. What are the recommended methods for synthesizing 2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile, and how can its purity be verified?

Synthesis typically involves nucleophilic substitution or cyanation reactions. For example, trifluoromethoxy groups can be introduced via electrophilic substitution on a methoxy-substituted phenol precursor, followed by acetonitrile functionalization. Purity verification requires HPLC (for quantitative analysis), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (for molecular weight validation). Physical properties like melting point (30–33°C) and density (1.3 g/cm³) can further confirm identity .

Q. What safety protocols should be followed when handling this compound?

The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Key protocols include:

  • Use of PPE (gloves, lab coat, goggles) and fume hoods to avoid inhalation.
  • Storage in cool, dry conditions away from oxidizing agents.
  • Immediate medical attention if ingested or exposed to eyes (rinse with water for 15 minutes) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, C-O-C vibrations from methoxy/trifluoromethoxy groups).
  • NMR : ¹H NMR reveals aromatic proton splitting patterns, while ¹⁹F NMR detects trifluoromethoxy environments.
  • Mass Spectrometry : High-resolution MS confirms molecular formula (C₁₀H₈F₃NO₂) .

Advanced Research Questions

Q. How can kinetic studies elucidate hydrolysis pathways of this compound under varying conditions?

Design experiments in near-critical water (523–563 K) to mimic industrial hydrolysis. Monitor intermediates (e.g., phenylacetamide) via HPLC or GC-MS . Kinetic modeling (first-order consecutive reactions) can calculate activation energies (64.4 kJ/mol for nitrile hydrolysis, 82.4 kJ/mol for amide hydrolysis) . Adjust pH, temperature, or catalysts (e.g., enzymes) to optimize selectivity for phenylacetic acid .

Q. What computational approaches model the electronic effects of substituents in this compound?

  • DFT Calculations : Analyze electron-withdrawing effects of –CN and –OCF₃ groups on aromatic ring electron density.
  • Molecular Dynamics (MD) : Simulate steric interactions in solvent environments.
  • NBO Analysis : Quantify hyperconjugation between methoxy/trifluoromethoxy groups and the aromatic system .

Q. How can contradictions in reported reaction kinetics or thermodynamic parameters be resolved?

  • Reproducibility Checks : Standardize reaction conditions (solvent, catalyst loading, temperature).
  • Advanced Analytics : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation.
  • Meta-Analysis : Compare datasets across studies to identify outliers or systematic errors (e.g., inconsistent purity of starting materials) .

Q. What strategies optimize its integration into AIE-active materials?

Modify substituents to enhance aggregation-induced emission (AIE) . For example:

  • Introduce bulky groups (e.g., triphenylamine) to restrict intramolecular rotation.
  • Use TD-DFT to predict emission wavelengths.
  • Validate AIE properties via fluorescence spectroscopy in THF/water mixtures .

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